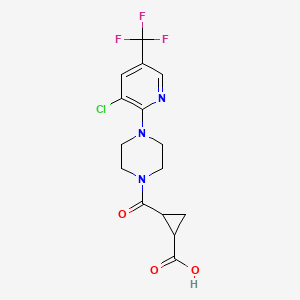

2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorinated pyridine ring, and a piperazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the chlorinated pyridine derivative. The piperazine moiety is then introduced via nucleophilic substitution reactions, and the final step involves the formation of the cyclopropanecarboxylic acid moiety through cyclopropanation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the various steps in the synthetic route. The scalability of the process is also a key consideration, with continuous flow reactors and other advanced techniques being employed to enhance efficiency and reduce production costs .

Análisis De Reacciones Químicas

Carboxylic Acid Reactions

The cyclopropanecarboxylic acid moiety participates in typical carboxylic acid reactions, critical for derivatization and functional group interconversion.

Piperazine Ring Modifications

The piperazine nitrogen atoms undergo alkylation or acylation, enabling structural diversification.

Pyridine Ring Reactivity

The 3-chloro-5-(trifluoromethyl)pyridine group exhibits limited electrophilic substitution due to electron-withdrawing substituents but may engage in:

Cyclopropane Ring Stability

The strained cyclopropane ring may undergo ring-opening under harsh conditions (e.g., strong acids/bases), forming linear carboxylic acids. Controlled conditions preserve the ring for structural integrity.

Synthetic Pathways

Key synthesis steps for analogs include:

-

Coupling of Pyridine and Piperazine : Achieved via nucleophilic aromatic substitution or metal-catalyzed cross-coupling .

-

Cyclopropanation : Using dichlorocarbene or Simmons-Smith reagents to form the cyclopropane core .

-

Carboxylic Acid Introduction : Hydrolysis of nitriles or oxidation of alcohols .

Comparative Reactivity of Structural Analogs

| Compound | Structural Variation | Reactivity Differences |

|---|---|---|

| 2-{4-[3-Fluoro-pyridin-2-yl]-1,4-diazepane-1-carbonyl}cyclopropane-1-carboxylic acid | Fluorine substitution | Enhanced metabolic stability due to C-F bond inertness. |

| 2-{4-[3-Chloro-pyridin-2-yl]-piperazine-1-carbonyl}cyclopropane-1-carboxylic acid | Piperazine vs. diazepane ring | Faster alkylation kinetics due to reduced steric hindrance. |

Mechanistic Insights

Aplicaciones Científicas De Investigación

-

Antibacterial Properties :

- Research indicates that derivatives of piperazine, including those similar to the target compound, exhibit significant antibacterial activity. For instance, compounds have been shown to inhibit bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence. One study reported submicromolar inhibition of bacterial Sfp-PPTase with no activity toward human orthologues, suggesting a selective antibacterial action .

-

Cognitive Enhancement :

- The compound's structural analogs have been investigated for their potential in treating cognitive disorders such as Alzheimer's disease and ADHD. They modulate nicotinic acetylcholine receptors, which play a role in cognitive functions. This modulation could lead to neuroprotective effects and cognitive enhancement in affected individuals .

- Analgesic Effects :

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a related piperazine derivative against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant inhibition at low concentrations, supporting the potential use of such compounds in treating resistant bacterial infections .

Case Study 2: Cognitive Enhancement in Animal Models

In preclinical trials involving animal models of Alzheimer's disease, compounds structurally related to 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid showed improvements in memory and learning tasks. These findings suggest that the compound could be further developed for cognitive enhancement therapies .

Mecanismo De Acción

The mechanism of action of 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound shares a similar pyridine and piperazine structure but differs in the presence of a methoxy group and a carbothioamide moiety.

Trifluoromethylated Pyridines: These compounds are structurally similar due to the presence of the trifluoromethyl group and pyridine ring, but they may have different substituents and functional groups.

Uniqueness

The uniqueness of 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the piperazine and cyclopropanecarboxylic acid moieties provide versatility in chemical reactions and biological interactions .

Actividad Biológica

The compound 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₄H₁₅ClF₃N₄O₂

- Molecular Weight : 356.74 g/mol

This structure incorporates a cyclopropanecarboxylic acid moiety, which is known for its ability to interact with biological targets.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for bacterial survival, particularly Sfp-phosphopantetheinyl transferases (PPTases). This inhibition can lead to decreased bacterial virulence and viability .

- Antibacterial Properties : Studies have demonstrated that related compounds possess significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves targeting bacterial metabolism without inducing rapid cytotoxicity in human cells .

- Selectivity : The compound exhibits selectivity towards bacterial targets while sparing human orthologues, which is a desirable trait in drug development to minimize side effects .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

- Study on Antibacterial Efficacy : A study demonstrated that the compound inhibited Bacillus subtilis at sublethal doses, suggesting its potential as an antibacterial agent without causing harm to human cells .

- Chemical Genetic Studies : Investigations into the mechanisms of resistance in Escherichia coli indicated that efflux mechanisms may play a role, providing insights into how bacteria adapt to antibiotic pressure .

Propiedades

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClF3N3O3/c16-11-5-8(15(17,18)19)7-20-12(11)21-1-3-22(4-2-21)13(23)9-6-10(9)14(24)25/h5,7,9-10H,1-4,6H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYZVMGAXGSTOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.